
N-(3-chlorobenzyl)-N'-(2-cyano-4,5-dimethoxyphenyl)thiourea
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Overview
Description
“N-(3-chlorobenzyl)-N’-(2-cyano-4,5-dimethoxyphenyl)thiourea” is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by the presence of a chlorobenzyl group and a cyano-dimethoxyphenyl group attached to the thiourea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-chlorobenzyl)-N’-(2-cyano-4,5-dimethoxyphenyl)thiourea” typically involves the reaction of 3-chlorobenzylamine with 2-cyano-4,5-dimethoxyphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production also involves stringent quality control measures to ensure the consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
“N-(3-chlorobenzyl)-N’-(2-cyano-4,5-dimethoxyphenyl)thiourea” can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research indicates that thiourea derivatives, including N-(3-chlorobenzyl)-N'-(2-cyano-4,5-dimethoxyphenyl)thiourea, exhibit potential anticancer properties. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cell lines such as MCF-7. The mechanism involves the modulation of key signaling pathways, including the downregulation of phospho-AKT and β-catenin .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in treating infections caused by resistant strains of bacteria.
Agriculture
- Pesticide Development : Thioureas are known for their potential as herbicides and fungicides. The unique structure of this compound could be leveraged to develop new agrochemicals that target specific pests while minimizing environmental impact.
- Plant Growth Regulation : Compounds with thiourea moieties have been investigated for their ability to enhance plant growth and resistance to stress conditions, indicating a promising avenue for agricultural applications.
Material Science
- Polymer Additives : Due to its chemical stability and reactivity, this thiourea compound can be utilized as an additive in polymer formulations to improve mechanical properties or introduce specific functionalities.
- Nanomaterial Synthesis : The compound may also serve as a precursor in the synthesis of nanomaterials with tailored properties for use in electronics or catalysis.
Case Studies
Mechanism of Action
The mechanism of action of “N-(3-chlorobenzyl)-N’-(2-cyano-4,5-dimethoxyphenyl)thiourea” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of functional groups such as the cyano and chlorobenzyl groups may play a crucial role in its activity.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorobenzyl)-N’-(2-cyano-4,5-dimethoxyphenyl)urea: Similar structure but with an oxygen atom instead of sulfur.
N-(3-chlorobenzyl)-N’-(2-cyano-4,5-dimethoxyphenyl)guanidine: Similar structure but with a guanidine group.
Uniqueness
“N-(3-chlorobenzyl)-N’-(2-cyano-4,5-dimethoxyphenyl)thiourea” is unique due to the presence of both the thiourea moiety and the specific substitution pattern on the aromatic rings. This combination of functional groups may confer unique chemical and biological properties compared to similar compounds.
Biological Activity
N-(3-chlorobenzyl)-N'-(2-cyano-4,5-dimethoxyphenyl)thiourea is a synthetic organic compound classified under thioureas. Its unique structure, which includes a chlorobenzyl group and a cyano-dimethoxyphenyl group, contributes to its potential biological activities. This compound is primarily explored for its antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
- IUPAC Name : 1-[(3-chlorophenyl)methyl]-3-(2-cyano-4,5-dimethoxyphenyl)thiourea
- Molecular Formula : C17H16ClN3O2S
- Molecular Weight : 361.85 g/mol
- CAS Number : 343375-04-2
Synthesis
The synthesis typically involves the reaction of 3-chlorobenzylamine with 2-cyano-4,5-dimethoxyphenyl isothiocyanate in organic solvents like dichloromethane or ethanol under reflux conditions. This process can be optimized for industrial applications to ensure high yield and purity.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of this compound against various pathogens.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited significant activity against several bacterial strains, with MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives tested in conjunction with established antibiotics like Ciprofloxacin and Ketoconazole .
- Biofilm Inhibition : It effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, highlighting its potential as an anti-biofilm agent .
Anticancer Activity
The compound has also been investigated for its anticancer properties.
Research Insights:
- Cell Line Studies : In vitro studies revealed that this compound induced apoptosis in various cancer cell lines, demonstrating a promising IC50 value indicative of its cytotoxic effects .
- Mechanism of Action : The mechanism appears to involve interaction with specific molecular targets within cancer cells, leading to modulation of critical biochemical pathways associated with cell growth and survival.
Case Studies
- Study on Antimicrobial Efficacy :
- Anticancer Evaluation :
Comparative Analysis of Biological Activities
Activity Type | MIC (μg/mL) | IC50 (μM) | Notable Effects |
---|---|---|---|
Antimicrobial | 0.22 - 0.25 | N/A | Synergistic with Ciprofloxacin |
Anticancer | N/A | < 50 | Induces apoptosis in multiple cancer lines |
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-(2-cyano-4,5-dimethoxyphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2S/c1-22-15-7-12(9-19)14(8-16(15)23-2)21-17(24)20-10-11-4-3-5-13(18)6-11/h3-8H,10H2,1-2H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKILGHQNHXUCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)NC(=S)NCC2=CC(=CC=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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